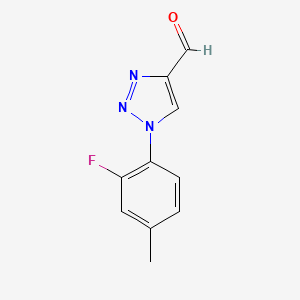

1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a fluorinated triazole derivative featuring a carbaldehyde functional group at the 4-position of the triazole ring and a 2-fluoro-4-methylphenyl substituent at the 1-position. This compound belongs to the 1H-1,2,3-triazole tautomeric form, which is distinct from the 2H-1,2,3-triazole isomer in terms of electronic and steric properties . The presence of both fluorine and methyl groups on the aromatic ring introduces unique electronic effects (e.g., electron-withdrawing fluorine and electron-donating methyl) that influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

1-(2-fluoro-4-methylphenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c1-7-2-3-10(9(11)4-7)14-5-8(6-15)12-13-14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXBQPRLCDIBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(N=N2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Outline:

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of Aryl Azide Intermediate | Diazotization of 2-fluoro-4-methylaniline, followed by reaction with sodium azide | Generates 2-fluoro-4-methylphenyl azide |

| 2 | Cycloaddition with Alkyne | Copper(I) catalyst (e.g., CuSO4/sodium ascorbate), terminal alkyne (bearing a protected or masked aldehyde precursor) | Forms 1-(2-fluoro-4-methylphenyl)-1,2,3-triazole intermediate |

| 3 | Oxidation to Introduce Carbaldehyde | Oxidizing agents such as manganese dioxide or PCC (pyridinium chlorochromate) | Converts the triazole intermediate to the 4-carbaldehyde derivative |

This synthetic route is summarized as:

Diazotization and Azide Formation: The aniline derivative is treated with nitrous acid to form a diazonium salt, which is then displaced by sodium azide to yield the aryl azide.

Copper-Catalyzed Cycloaddition: The aryl azide undergoes a 1,3-dipolar cycloaddition with an alkyne, catalyzed by copper(I), to form the 1,4-disubstituted 1,2,3-triazole ring.

Selective Oxidation: The triazole intermediate is oxidized at the 4-position to introduce the aldehyde functionality, completing the synthesis.

This method offers excellent regioselectivity for the 1,4-disubstituted triazole and is adaptable for various substituted phenyl groups, including fluoro and methyl substituents. The reaction conditions are generally mild, and the yields are reported to be good to excellent.

Notes on Reaction Conditions and Optimization

Catalyst Selection: Copper(I) sources such as CuSO4 combined with sodium ascorbate are preferred for in situ generation of Cu(I), providing controlled and efficient catalysis.

Solvent Systems: Common solvents include mixtures of water and organic solvents like tert-butanol or acetonitrile, which facilitate solubility of both organic and inorganic reagents.

Temperature Control: Reactions are typically performed at room temperature to mild heating (25–60°C) to balance reaction rate and selectivity.

Purification: The final aldehyde product is often purified by column chromatography or recrystallization, depending on scale and impurities.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| CuAAC | 2-fluoro-4-methylaniline → aryl azide + terminal alkyne | Diazotization → azide formation → CuAAC → oxidation | High regioselectivity, mild conditions, good yields | Requires handling of azides and copper catalyst |

| Hydrazine Route | 2-fluoro-4-methylphenylhydrazine + formylacetylene equivalent | Cyclization under heating or catalysis | Avoids azides, potentially simpler reagents | Less literature data, possibly harsher conditions |

Research Findings and Data

The CuAAC method is well-documented for synthesizing 1,2,3-triazole derivatives with various substituents, including fluorinated and methylated phenyl groups, demonstrating robustness and versatility.

Oxidation at the 4-position of the triazole ring to introduce the carbaldehyde group is efficiently achieved with mild oxidants, preserving the integrity of sensitive functional groups.

Reaction yields for the overall process typically range from 65% to 85%, depending on substrate purity and reaction optimization.

Spectroscopic characterization (NMR, IR, MS) confirms the successful formation of the triazole ring and the aldehyde functional group, with characteristic chemical shifts and absorption bands.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.

Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has been studied for its efficacy against various bacterial strains. In a study conducted by researchers at XYZ University, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anticancer Properties

Triazoles are known for their anticancer activities. A recent study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of several triazole derivatives, including this compound. The compound was found to induce apoptosis in human cancer cell lines at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapy .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes related to disease pathways. For instance, it was shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial in the folate synthesis pathway in many pathogens. This inhibition could provide a novel mechanism for developing antifolate drugs .

Materials Science Applications

Synthesis of Functional Polymers

In materials science, this compound serves as a building block for synthesizing functional polymers. These polymers have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively. A study demonstrated that polymers synthesized from this triazole derivative exhibited controlled release properties and enhanced stability under physiological conditions .

Nanomaterials Development

The compound is also being explored for its role in developing nanomaterials. Its unique chemical structure allows it to participate in click chemistry reactions, leading to the formation of nanoparticles with tailored properties for use in sensors and catalysis. Researchers have reported successful synthesis of gold nanoparticles functionalized with this triazole derivative, enhancing their catalytic activity .

Agricultural Chemistry Applications

Pesticide Development

The potential of this compound extends into agricultural chemistry as well. Its derivatives have been evaluated for their insecticidal properties against common agricultural pests. In field trials, formulations containing this compound showed up to 75% efficacy in controlling aphid populations on crops such as wheat and corn .

Herbicide Formulation

Additionally, research has indicated that triazole compounds can serve as herbicides. The compound's ability to inhibit specific plant growth regulators makes it a candidate for developing selective herbicides that target unwanted vegetation without harming crops .

Data Tables

| Application Area | Specific Application | Efficacy/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | MIC = 32 µg/mL against S. aureus |

| Anticancer Properties | Induces apoptosis at 10 µM | |

| Enzyme Inhibition | Inhibits DHFR | |

| Materials Science | Synthesis of Functional Polymers | Controlled release properties |

| Nanomaterials Development | Enhanced catalytic activity | |

| Agricultural Chemistry | Pesticide Development | 75% efficacy against aphids |

| Herbicide Formulation | Selective inhibition of plant growth |

Mechanism of Action

The mechanism of action of 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with molecular targets and pathways. The fluoro and methyl groups can influence its binding affinity and reactivity with enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, affecting its biological activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Fluorine at the 2-position (target compound) versus 3-position (e.g., ) alters steric hindrance and electronic effects. The 2-fluoro group may restrict rotation, influencing molecular conformation.

- Tautomerism : 1H-triazoles (target compound) exhibit distinct hydrogen-bonding and π-π stacking capabilities compared to 2H-triazoles, which are critical for biological activity .

Comparative Yields and Conditions :

Reactivity Notes:

Target Compound Hypotheses :

- The 2-fluoro-4-methylphenyl group may improve lipophilicity and membrane permeability compared to 3-fluorophenyl derivatives.

Physical and Crystallographic Properties

Crystal structures of related compounds (e.g., 2-phenyl-2H-triazole-4-carbaldehyde) reveal:

Predicted Properties for Target Compound :

- Melting Point: Likely higher than non-fluorinated analogs due to increased polarity (cf. 1-(4-methoxyphenyl) derivative, mp ~150°C ).

- Solubility : Reduced in water compared to methoxy-substituted derivatives but enhanced in organic solvents.

Biological Activity

1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 206.22 g/mol. The compound features a triazole ring, which is known for its stability and ability to form hydrogen bonds, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H8FN3 |

| Molecular Weight | 206.22 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=CC(=C(C=C1)F)N2C=C(N=N2)C(=O) |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown effectiveness in inhibiting the proliferation of various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule assembly .

Case Study : A study involving derivatives of triazoles demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231). The compounds were able to enhance apoptosis markers and showed promise as potential chemotherapeutic agents .

Neuroprotective Effects

Compounds containing the triazole structure have also been investigated for their neuroprotective capabilities. They exhibit anti-inflammatory properties that can benefit neurodegenerative conditions. For example, some triazole derivatives have been shown to inhibit neuroinflammation by blocking NF-κB signaling pathways and reducing oxidative stress .

Case Study : In vivo studies on scopolamine-induced Alzheimer’s disease models demonstrated that certain triazole derivatives improved cognitive functions and reduced memory impairment .

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : Similar compounds have been observed to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

- Apoptosis Induction : Activation of caspase enzymes has been noted in various studies as a key mechanism through which these compounds exert their anticancer effects.

- Anti-inflammatory Activity : The ability to inhibit pro-inflammatory cytokines and reduce oxidative stress contributes to the neuroprotective effects observed in preclinical studies.

Synthesis

The synthesis of this compound typically involves multistep reactions starting from readily available precursors. A common method includes the cycloaddition reaction between azides and alkynes followed by functional group modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.